4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride
Overview
Description
4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride is a fluorinated organic compound with the molecular formula C8H4F4O2S and a molecular weight of 240.17 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Sulfonyl fluorides, a class of compounds to which this molecule belongs, are known to have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
It’s known that sulfonyl fluorides, including this compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals . This process involves the generation of a fluorosulfonyl radical, which then interacts with other molecules to form the desired sulfonyl fluoride .
Biochemical Pathways
It’s known that sulfonyl fluorides, including this compound, are used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that sulfonyl fluorides, including this compound, are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Action Environment
It’s known that the success of suzuki–miyaura coupling, a reaction in which sulfonyl fluorides including this compound are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
The synthesis of 4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride can be achieved through several methods. One common method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . Industrial production methods often involve bulk manufacturing and custom synthesis .
Chemical Reactions Analysis
4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions:
Hydrolysis: The compound can hydrolyze under basic conditions to form sulfonic acids.
Common reagents used in these reactions include potassium fluoride, potassium hydrogen fluoride, and phase transfer catalysts like 18-crown-6-ether . Major products formed from these reactions include sulfonic acids and other substituted derivatives .
Scientific Research Applications
4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): AEBSF is a water-soluble, irreversible serine protease inhibitor with similar inhibitory properties but different solubility and stability characteristics.
2-Nitrobenzenesulfonyl fluoride (NBSF): NBSF is effective at targeting specific proteins and has applications in antibacterial research.
The uniqueness of this compound lies in its trifluorovinyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides .
Properties
IUPAC Name |
4-(1,2,2-trifluoroethenyl)benzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2S/c9-7(8(10)11)5-1-3-6(4-2-5)15(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBIEOVDLUBMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)F)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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